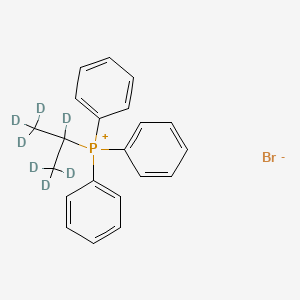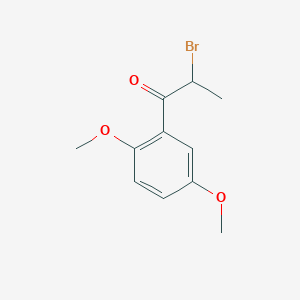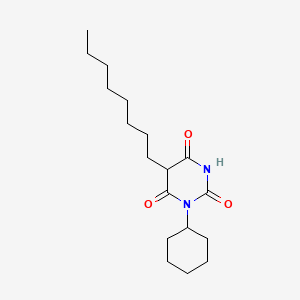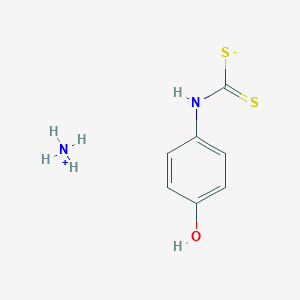
1,1,1,2,3,3,3-Heptadeuteriopropan-2-yl(triphenyl)phosphanium;bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the InChI Key HSOZCYIMJQTYEX-IAEYDMPTSA-M Isopropyl-d7 Triphenylphosphonium Bromide . This compound is an isotope-labeled analogue of Isopropyl (triphenyl)phosphonium bromide, which is widely used in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Isopropyl-d7 Triphenylphosphonium Bromide can be synthesized through the reaction of triphenylphosphine with isopropyl bromide in the presence of a deuterium source. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of Isopropyl-d7 Triphenylphosphonium Bromide involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes strict control of reaction parameters and purification steps to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Isopropyl-d7 Triphenylphosphonium Bromide can undergo oxidation reactions, forming phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Reduction: The compound can be reduced to form triphenylphosphine and isopropyl-d7 bromide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Typical nucleophiles include hydroxide ions, alkoxides, and amines.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products:
Oxidation: Triphenylphosphine oxide.
Substitution: Various substituted triphenylphosphonium compounds.
Reduction: Triphenylphosphine and isopropyl-d7 bromide.
Aplicaciones Científicas De Investigación
Chemistry: Isopropyl-d7 Triphenylphosphonium Bromide is used as a reagent in organic synthesis, particularly in the preparation of isotope-labeled compounds for NMR spectroscopy studies.
Biology: In biological research, this compound is used to study metabolic pathways through stable isotope labeling, allowing researchers to trace the incorporation and transformation of labeled molecules in biological systems.
Medicine: The compound is used in the development of diagnostic tools and imaging agents, particularly in the study of metabolic disorders and diseases.
Industry: In the industrial sector, Isopropyl-d7 Triphenylphosphonium Bromide is used in the synthesis of specialty chemicals and as a catalyst in various chemical reactions.
Mecanismo De Acción
Isopropyl-d7 Triphenylphosphonium Bromide exerts its effects primarily through its role as a phosphonium salt. It can interact with various molecular targets, including enzymes and receptors, influencing their activity and function. The deuterium labeling allows for detailed mechanistic studies using NMR spectroscopy, providing insights into the molecular pathways involved.
Comparación Con Compuestos Similares
Isopropyl (triphenyl)phosphonium bromide (CAS 1530-33-2): The non-deuterated analogue of Isopropyl-d7 Triphenylphosphonium Bromide.
Methyl (triphenyl)phosphonium bromide: Another phosphonium salt used in organic synthesis.
Ethyl (triphenyl)phosphonium bromide: Similar in structure but with an ethyl group instead of an isopropyl group.
Uniqueness: Isopropyl-d7 Triphenylphosphonium Bromide is unique due to its deuterium labeling, which makes it particularly valuable for NMR spectroscopy studies. This labeling allows researchers to distinguish between different isotopic forms and study the dynamics and mechanisms of chemical reactions in greater detail.
Propiedades
Fórmula molecular |
C21H22BrP |
|---|---|
Peso molecular |
392.3 g/mol |
Nombre IUPAC |
1,1,1,2,3,3,3-heptadeuteriopropan-2-yl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C21H22P.BrH/c1-18(2)22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-18H,1-2H3;1H/q+1;/p-1/i1D3,2D3,18D; |
Clave InChI |
HSOZCYIMJQTYEX-IAEYDMPTSA-M |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
SMILES canónico |
CC(C)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[4-(4-Diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium,hexafluoroantimony(1-)](/img/structure/B13828550.png)
![N-[(E)-1H-indol-3-ylmethylideneamino]-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide](/img/structure/B13828553.png)
![(1S,2R,3S,4R)-3-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methylcarbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13828560.png)
![[2-(4-Cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-diphenylphosphane](/img/structure/B13828564.png)
![4,5-dihydroxy-3-methoxy-4-(4-methoxyphenyl)-6-[(E)-2-(2,5,5-trimethyloxan-2-yl)ethenyl]-1,3-dihydroquinolin-2-one](/img/structure/B13828568.png)




